molecular formula C10H9ClN4 B1317292 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine CAS No. 870221-22-0

4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Cat. No.: B1317292
CAS No.: 870221-22-0
M. Wt: 220.66 g/mol
InChI Key: SPRHXGPRWSLRNY-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with N-methyl-2-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Dihydropyridine derivatives.

Scientific Research Applications

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.

    Biological Research: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-pyridinamine: A related compound with similar structural features but different reactivity and applications.

    4-(2-Chloro-3-pyridinyl)pyrimidine: Another compound with a similar core structure but different functional groups.

Uniqueness

4-(2-Chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine is unique due to its combination of pyridine and pyrimidine rings, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-12-10-14-6-4-8(15-10)7-3-2-5-13-9(7)11/h2-6H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHXGPRWSLRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582976
Record name 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870221-22-0
Record name 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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